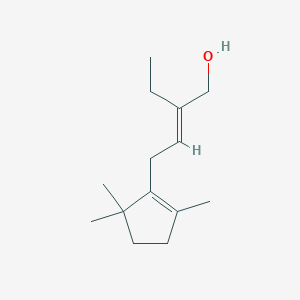

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol

Descripción general

Descripción

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol is an organic compound characterized by its unique structure, which includes a cyclopentene ring with three methyl groups and a butenol side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol typically involves the following steps:

Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups onto the cyclopentene ring.

Formation of the butenol side chain: This involves the addition of a butenol group to the cyclopentene ring through a series of reactions such as aldol condensation and reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new compounds with different functional groups.

Aplicaciones Científicas De Investigación

Fragrance Applications

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol is widely used in the formulation of perfumes and scented products due to its pleasant aroma. It is particularly valued for its ability to replicate the scent of sandalwood, making it a popular substitute in formulations where natural sandalwood oil is either too expensive or unsustainable.

Flavor Applications

In addition to its use in fragrances, this compound is also utilized in food flavoring. Its sweet and woody notes enhance the sensory profile of various food products, making it suitable for both sweet and savory applications.

Case Study: Synthesis and Evaluation

A study published in the Journal of Natural Products evaluated the synthesis of this compound and its olfactory properties. Researchers synthesized several analogs and assessed their scent profiles using gas chromatography-mass spectrometry (GC-MS). The findings indicated that this compound exhibits a strong sandalwood scent that can be effectively utilized in perfumery .

Biological Activities

Preliminary research suggests that this compound may possess various biological activities. While comprehensive studies are still needed to elucidate these effects fully, initial findings indicate potential antioxidant properties and possible applications in therapeutic contexts.

Table 2: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | May help neutralize free radicals |

| Anti-inflammatory | Potentially reduces inflammation |

| Antimicrobial | Exhibits activity against certain pathogens |

Regulatory Status and Safety

The safety profile of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-y)butenol has been evaluated under various regulatory frameworks. It is classified as a skin irritant and poses risks to aquatic life if released into the environment. Proper handling and disposal measures are recommended to mitigate these risks .

Table 3: Safety Classification

| Hazard Class | Description |

|---|---|

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Aquatic Toxicity | Very toxic to aquatic life |

Mecanismo De Acción

The mechanism of action of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparación Con Compuestos Similares

Similar Compounds

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-one: Similar structure but with a ketone group instead of an alcohol.

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-amine: Similar structure but with an amine group instead of an alcohol.

Uniqueness

The uniqueness of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Actividad Biológica

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol, a compound with the molecular formula C14H24O and a molecular weight of 208.35 g/mol, has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its effects on cellular mechanisms and its potential therapeutic applications.

The compound is characterized by its unique structure, which includes a cyclopentene moiety that may contribute to its biological activity. Its CAS number is 895903-92-1, and it is known for having a purity greater than 90% in commercial preparations .

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the ability to scavenge free radicals has been documented in related monoterpenes, suggesting that this compound may also possess similar capabilities. The antioxidant activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases .

Neuroprotective Properties

There is emerging evidence that compounds with similar structures may exert neuroprotective effects. For instance, some monoterpenes have been shown to prevent neuronal apoptosis and reduce amyloid-beta aggregation in models of Alzheimer's disease. Given the structural characteristics of this compound, it may be hypothesized that it could similarly protect against neurodegeneration .

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | Monoterpene A | Antioxidant | Scavenged DPPH radicals effectively. |

| 2 | Monoterpene B | Anti-inflammatory | Reduced TNF-alpha levels in vitro. |

| 3 | Monoterpene C | Neuroprotective | Inhibited amyloid-beta aggregation significantly. |

These findings highlight the potential of this compound to exhibit similar biological activities.

The proposed mechanisms through which this compound may exert its effects include:

- Free Radical Scavenging : By donating electrons to free radicals, the compound can neutralize oxidative stress.

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammation and neurodegeneration.

- Modulation of Cell Signaling : The compound may influence pathways related to cell survival and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of its aldehyde precursor using a ruthenium-phosphine complex catalyst. Key parameters include:

- Catalyst System : Ru-phosphine complexes (e.g., RuCl₂(PPh₃)₃) with alkali/alkaline earth metal bases (e.g., KOH) and amines (e.g., triethylamine) to stabilize intermediates .

- Conditions : Temperatures between -30°C and 250°C, pressures of 1–200 atm. Higher pressures (>50 atm) typically improve stereoselectivity but may require specialized equipment .

- Yield Optimization : Monitor reaction progress via GC-MS or HPLC to identify side products (e.g., over-reduced alcohols or isomerization byproducts).

Q. How can the structure and purity of this compound be rigorously characterized?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for E/Z isomers). IR for hydroxyl and alkene functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- X-ray Crystallography : For absolute configuration determination, particularly if chiral centers are present (e.g., cyclopentene substituents) .

- Chromatography : HPLC with chiral columns to assess enantiomeric excess if asymmetric synthesis is employed.

Q. What are the critical physical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodological Answer :

- Solubility : Test in common solvents (e.g., DCM, ethanol, hexane) via gravimetric analysis. The cyclopentene moiety may enhance lipid solubility .

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use DSC/TGA to identify decomposition thresholds .

- Hygroscopicity : Monitor weight changes in controlled humidity environments to prevent hydration/degradation.

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of its hydrogenation?

- Methodological Answer : The Ru-phosphine catalyst operates via a heterolytic cleavage mechanism. The base (e.g., KOH) facilitates H₂ activation, while the amine (e.g., triethylamine) stabilizes transient Ru-H intermediates, preventing undesired isomerization . Computational studies (DFT) can model transition states to predict enantioselectivity. Experimentally, isotopic labeling (e.g., D₂) tracks H-transfer pathways.

Q. How should researchers resolve contradictions in reported data (e.g., conflicting spectroscopic assignments or reaction yields)?

- Methodological Answer :

- Reproducibility : Cross-validate results using independent methods (e.g., compare NMR data with X-ray structures) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of yield variations across studies. Consider batch-to-batch variability in catalyst preparation .

- Meta-Analysis : Review patent vs. academic literature (e.g., vs. ) to identify context-dependent factors (e.g., substrate purity, solvent grades).

Q. What strategies are effective for derivatizing this compound to explore bioactivity?

- Methodological Answer :

- Functionalization : Introduce electrophilic groups (e.g., epoxidation of the alkene) or perform nucleophilic substitutions on the hydroxyl group (e.g., tosylation followed by cross-coupling) .

- Biological Assays : Screen derivatives in vitro for antimicrobial activity (e.g., MIC assays) or cytotoxicity (e.g., MTT assays). Use molecular docking to prioritize targets (e.g., enzyme active sites) .

- Metabolic Stability : Assess pharmacokinetics via liver microsome assays to identify labile moieties (e.g., ester hydrolysis).

Q. How can this compound be utilized as a chiral building block in asymmetric synthesis?

- Methodological Answer :

- Chiral Pool Synthesis : Exploit the inherent stereochemistry of the cyclopentene moiety. For example, convert the hydroxyl group to a leaving group (e.g., mesylate) for SN2 reactions .

- Catalytic Asymmetric Reactions : Employ chiral ligands (e.g., BINAP) in cross-couplings or cycloadditions to retain/enhance enantiopurity .

- Case Study : demonstrates cyclopropane derivatives as intermediates in drug synthesis; similar approaches could apply here.

Q. Safety and Best Practices

Q. What safety protocols are essential when working with this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling volatile intermediates .

- Spill Management : Absorb liquids with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid environmental release .

- Fire Safety : Use CO₂ or dry chemical extinguishers; water may exacerbate spills due to limited solubility .

Propiedades

IUPAC Name |

(E)-2-ethyl-4-(2,5,5-trimethylcyclopenten-1-yl)but-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-5-12(10-15)6-7-13-11(2)8-9-14(13,3)4/h6,15H,5,7-10H2,1-4H3/b12-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBZZLGWQDSNEM-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCC1=C(CCC1(C)C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\CC1=C(CCC1(C)C)C)/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.